Fmoc-D-アスパラギン酸-ODmb

説明

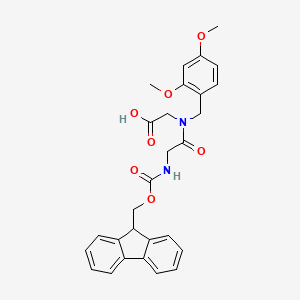

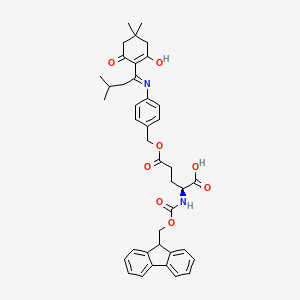

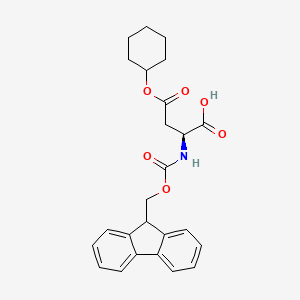

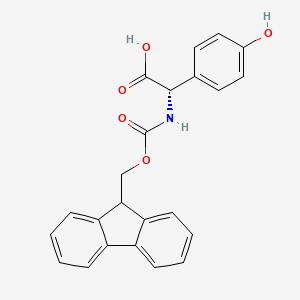

Fmoc-D-Asp-ODmb, also known as Fmoc-D-Asp-ODmb, is a useful research compound. Its molecular formula is C28H27NO8 and its molecular weight is 505.53. The purity is usually 95%.

BenchChem offers high-quality Fmoc-D-Asp-ODmb suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-D-Asp-ODmb including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ハイドロゲル形成

Fmoc-保護ペプチド(例:Fmoc-D-アスパラギン酸-ODmb)は、ハイドロゲルを形成することができます {svg_1}. ハイドロゲルは、大量の水または他の生物学的流体をカプセル化する3次元材料です {svg_2}. これらのハイドロゲルの機械的特性と機能的特性は、調製方法、溶媒、pH、および他の実験パラメータによって変化する可能性があります {svg_3}.

生体医用アプリケーション

Fmoc-保護ペプチドによって形成されるペプチドベースのハイドロゲル(PHGs)は、さまざまな生体医用アプリケーションに適した生体適合性材料です {svg_4}. これらには、薬物送達とイメージングのための診断ツールが含まれます {svg_5}.

組織工学

Fmoc-保護ペプチドは、組織工学のための材料を作成するために使用できます {svg_6}. たとえば、特定のペプチドシリーズのFmoc誘導体から作られたハイドロゲルは、細胞接着、生存、および複製を完全にサポートすることがわかった {svg_7}.

薬物送達

Fmoc-保護ペプチドによって形成されたハイドロゲルは、薬物送達システムとして使用できます {svg_8}. 薬物はハイドロゲル内にカプセル化され、その後制御された方法で放出されます。

診断ツール

Fmoc-保護ペプチドは、診断ツールを作成するために使用できます {svg_9}. たとえば、医学的画像技術で使用されるイメージング剤を作成するために使用できます。

触媒

Fmoc-保護ペプチドは、触媒の分野でも使用できます {svg_10}. これらは、さまざまな化学反応の触媒として作用できるハイブリッドナノ材料を作成するために使用できます {svg_11}.

作用機序

Target of Action

Fmoc-D-Asp-ODmb is primarily used in the field of peptide synthesis . It doesn’t have a specific biological target, but rather, it’s a tool used by chemists to build larger peptide structures .

Mode of Action

The compound is a derivative of aspartic acid that’s protected by the fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is base-labile, meaning it can be removed under basic conditions . This allows for the sequential addition of amino acids in solid-phase peptide synthesis .

Biochemical Pathways

Fmoc-D-Asp-ODmb doesn’t directly interact with biochemical pathways. Instead, it’s used to construct peptides that can interact with various biochemical pathways. The specific pathways affected would depend on the structure of the final peptide .

Pharmacokinetics

As a tool used in peptide synthesis, Fmoc-D-Asp-ODmb itself doesn’t have relevant ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The ADME properties of the final peptide product would depend on its specific structure and sequence .

Result of Action

The primary result of using Fmoc-D-Asp-ODmb in peptide synthesis is the creation of a peptide with a specific sequence of amino acids . The effects of this peptide at the molecular and cellular level would depend on its structure and the biochemical pathways it interacts with .

Action Environment

The efficacy and stability of Fmoc-D-Asp-ODmb in peptide synthesis can be influenced by various factors, including the pH of the solution, temperature, and the presence of other reactive groups . These factors need to be carefully controlled to ensure successful peptide synthesis .

生化学分析

Biochemical Properties

Fmoc-D-Asp-ODmb plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins involved in the synthesis of peptides. The Dmab group of Fmoc-D-Asp-ODmb can be selectively removed by treatment with 2% hydrazine in dimethylformamide, making it an essential tool for the preparation of cyclic peptides . This compound is also involved in the synthesis of side-chain to side-chain lactam bridged peptides, where it interacts with lysine derivatives to form stable cyclic structures .

Cellular Effects

Fmoc-D-Asp-ODmb influences various cellular processes, particularly in the context of peptide synthesis. It affects cell function by facilitating the synthesis of cyclic peptides, which can modulate cell signaling pathways, gene expression, and cellular metabolism. The presence of Fmoc-D-Asp-ODmb in peptide synthesis can lead to the production of peptides that interact with specific receptors on the cell surface, thereby influencing cell signaling pathways .

Molecular Mechanism

The molecular mechanism of Fmoc-D-Asp-ODmb involves its role as a protected aspartic acid derivative in peptide synthesis. The Dmab group of Fmoc-D-Asp-ODmb can be selectively removed, allowing for the formation of cyclic peptides. This compound interacts with various biomolecules, including enzymes and proteins, to facilitate the synthesis of peptides with specific structural features. The removal of the Dmab group is achieved through treatment with hydrazine, which cleaves the protecting group and allows for the formation of the desired peptide structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-D-Asp-ODmb can change over time due to its stability and degradation properties. The compound is stable under standard storage conditions but may degrade over time when exposed to certain conditions. Long-term studies have shown that Fmoc-D-Asp-ODmb can maintain its effectiveness in peptide synthesis for extended periods, although occasional sluggish cleavage of the aminobenzyl moiety has been observed . This can be mitigated by washing the support with specific solutions to enhance the cleavage process .

Dosage Effects in Animal Models

The effects of Fmoc-D-Asp-ODmb in animal models vary with different dosages. At lower dosages, the compound effectively facilitates peptide synthesis without causing significant adverse effects. At higher dosages, there may be toxic or adverse effects observed in animal models. These effects can include disruptions in cellular function and metabolism, highlighting the importance of optimizing the dosage for specific applications .

Metabolic Pathways

Fmoc-D-Asp-ODmb is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors that facilitate the formation of peptide bonds and the removal of protecting groups. The compound’s role in these pathways is crucial for the efficient synthesis of cyclic peptides and other complex peptide structures .

Transport and Distribution

Within cells and tissues, Fmoc-D-Asp-ODmb is transported and distributed through interactions with specific transporters and binding proteins. These interactions ensure that the compound reaches its target sites within the cell, where it can participate in peptide synthesis. The localization and accumulation of Fmoc-D-Asp-ODmb within specific cellular compartments are essential for its function in peptide synthesis .

Subcellular Localization

The subcellular localization of Fmoc-D-Asp-ODmb is primarily within the compartments involved in peptide synthesis, such as the endoplasmic reticulum and the Golgi apparatus. The compound’s activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to these compartments. This localization is crucial for the efficient synthesis of peptides and the formation of cyclic structures .

特性

IUPAC Name |

(3R)-4-[(2,4-dimethoxyphenyl)methoxy]-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27NO8/c1-34-18-12-11-17(25(13-18)35-2)15-36-27(32)24(14-26(30)31)29-28(33)37-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-16H2,1-2H3,(H,29,33)(H,30,31)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIFVCRSTRBDDR-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)COC(=O)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401123304 | |

| Record name | 1-[(2,4-Dimethoxyphenyl)methyl] hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401123304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200335-63-3 | |

| Record name | 1-[(2,4-Dimethoxyphenyl)methyl] hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200335-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2,4-Dimethoxyphenyl)methyl] hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401123304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH](/img/structure/B613460.png)